butyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate
Description
The compound butyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate features a benzoate ester core substituted with an azetidine-3-carboxamide group linked to a pyrimidine ring bearing a 3,5-dimethylpyrazole moiety. Key structural attributes include:
Properties
IUPAC Name |
butyl 4-[[1-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-4-5-10-33-24(32)18-6-8-20(9-7-18)27-23(31)19-13-29(14-19)21-12-22(26-15-25-21)30-17(3)11-16(2)28-30/h6-9,11-12,15,19H,4-5,10,13-14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBBZTIELBZORO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)N4C(=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Butyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine-3-carboxamido)benzoate is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound's structure can be broken down into several functional groups:
- Butyl group : A hydrophobic tail that may enhance membrane permeability.
- Pyrimidine and pyrazole rings : Known for their roles in biological activity, particularly in drug design.
- Azetidine ring : A five-membered nitrogen-containing ring that may contribute to the compound's pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its pharmacological properties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For example, derivatives containing pyrazole and pyrimidine rings have shown promise in inhibiting tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.
Antimicrobial Activity
Research has demonstrated that compounds featuring the pyrazole moiety possess antimicrobial properties against a range of pathogens. The specific compound under review may exhibit similar effects; however, detailed studies are required to confirm its efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Compounds with similar structures have been reported to inhibit key enzymes involved in cancer metabolism and bacterial resistance mechanisms. This suggests a potential for this compound to serve as a lead compound in drug development.
Understanding how this compound interacts at the molecular level is crucial for elucidating its biological activity:
- Receptor Binding : The presence of functional groups may facilitate binding to specific receptors or enzymes, modulating their activity.
- Signal Transduction Pathways : By influencing pathways such as MAPK or PI3K/Akt, the compound could alter cell survival and proliferation dynamics.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation in vitro | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Comments |
|---|---|---|
| Pyrazole Derivative | High | Significant anticancer properties |
| Pyrimidine Ring | Moderate | Enhances binding affinity |
| Azetidine Component | Variable | Impacts solubility and permeability |
Case Studies
Several studies have explored related compounds with promising results:
- Study on Pyrazole Derivatives :
-
Antimicrobial Evaluation :
- A study by Lee et al. focused on the antimicrobial efficacy of compounds similar to butyl 4-(1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)azetidine). The findings suggested broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Ethyl Benzoate Derivatives (I-Series Compounds)
From , several ethyl 4-substituted benzoates share structural similarities with the target compound but differ in linker groups and heterocyclic substituents:
| Compound ID | Ester Group | Linker/Substituent | Heterocycle | Key Features |
|---|---|---|---|---|
| I-6230 | Ethyl | Phenethylamino | Pyridazin-3-yl | Flexible amine linker; pyridazine core |
| I-6232 | Ethyl | Phenethylamino | 6-Methylpyridazin-3-yl | Methyl group enhances hydrophobicity |
| I-6373 | Ethyl | Phenethylthio | 3-Methylisoxazol-5-yl | Thioether linker; isoxazole moiety |
| Target Compound | Butyl | Azetidine-3-carboxamido | 6-(3,5-Dimethylpyrazol-1-yl) | Rigid azetidine; dimethylpyrazole |
Key Observations :
- Linker Rigidity: The azetidine-3-carboxamido group replaces flexible phenethylamino/thio linkers, which may reduce entropic penalties during target binding, improving affinity .
- Heterocycle Differences : The dimethylpyrazole on pyrimidine offers steric bulk and electron-donating methyl groups, contrasting with pyridazine or isoxazole cores in analogs. This could modulate interactions with hydrophobic pockets or hydrogen-bonding networks .
Pentafluorophenyl Benzoate Analog ()
The compound pentafluorophenyl 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoate shares the benzoate-pyrazole framework but differs significantly:
Patent-Derived Compounds ()
- Trifluoromethyl Groups: Common in compounds, these groups improve metabolic stability and bioavailability.
- Azetidine Utilization : includes azetidine-containing spacers (e.g., 1-(2-methoxyethyl)azetidin-3-yl), supporting the hypothesis that azetidine’s rigidity is a preferred design element in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
